N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
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Overview
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinolines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Isobutyl Group: : The isobutyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isobutyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Oxidation to Form the 2-Oxo Group: : The quinoline core is then oxidized to introduce the 2-oxo group, which can be achieved using oxidizing agents such as potassium permanganate or chromyl chloride.
Attachment of the Cyclohexanesulfonamide Group: : Finally, the cyclohexanesulfonamide group is introduced through a nucleophilic substitution reaction, where the appropriate sulfonamide derivative reacts with the quinoline core.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution Reactions: : Nucleophilic substitution reactions can be used to introduce different functional groups, with common reagents including alkyl halides and amines.
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: : Utilized in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Quinoline derivatives: : These compounds share the quinoline core but differ in their substituents and functional groups.
Sulfonamide derivatives: : These compounds contain the sulfonamide group but have different core structures and substituents.
The uniqueness of this compound lies in its specific combination of the quinoline core, isobutyl group, 2-oxo group, and cyclohexanesulfonamide group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14(2)13-21-18-10-9-16(12-15(18)8-11-19(21)22)20-25(23,24)17-6-4-3-5-7-17/h9-10,12,14,17,20H,3-8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVGDBJELCHOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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